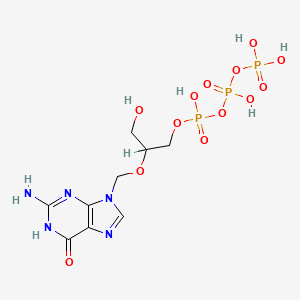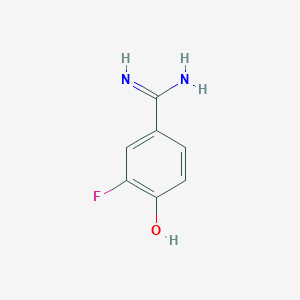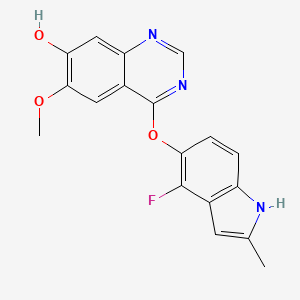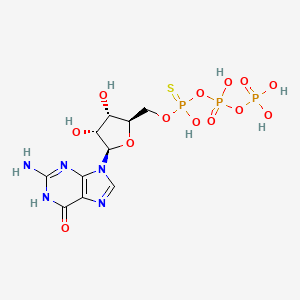![molecular formula C13H14N8 B1450902 4-[(E)-(3-Methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazol-3,5-diamin CAS No. 1092839-72-9](/img/structure/B1450902.png)
4-[(E)-(3-Methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazol-3,5-diamin
Übersicht
Beschreibung
4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This particular compound features a pyrazole ring system, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, dyes, and materials science.
Wissenschaftliche Forschungsanwendungen
4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and materials with specific optical properties.
Wirkmechanismus
Target of Action
Pyrazole compounds are known for their diverse biological activities. They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
The exact mode of action can vary greatly depending on the specific pyrazole compound and its targets. Some pyrazole derivatives have been shown to be cytotoxic to several human cell lines .
Biochemical Pathways
Pyrazole compounds can affect a variety of biochemical pathways, again depending on the specific compound and its targets. For example, some pyrazole derivatives have demonstrated antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
The molecular and cellular effects of a pyrazole compound’s action would depend on its specific targets and mode of action. Some pyrazole derivatives have been shown to be cytotoxic to several human cell lines .
Biochemische Analyse
Biochemical Properties
4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between 4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine and cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as proteins and nucleic acids .
Cellular Effects
The effects of 4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, 4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine can affect gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine exerts its effects through various binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities. For instance, 4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to the formation of degradation products that may have different biochemical properties. Long-term studies have shown that prolonged exposure to 4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine typically involves a multi-step process. One common method starts with the diazotization of an aromatic amine, followed by coupling with a pyrazole derivative. The reaction conditions often require acidic environments, such as hydrochloric acid, and temperatures maintained at low levels to ensure the stability of the diazonium salt intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis systems are often employed to maintain consistent reaction parameters and improve efficiency. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro derivatives or other oxidized products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction typically produces aromatic amines.
Vergleich Mit ähnlichen Verbindungen
4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine can be compared with other similar compounds, such as:
4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine: This compound shares a similar structure but may have different substituents on the aromatic rings, leading to variations in its chemical and biological properties.
Azo dyes: These compounds also contain the diazenyl group and are widely used in the textile and printing industries for their vibrant colors.
Pyrazole derivatives: Compounds with the pyrazole ring system are known for their diverse biological activities and are used in various pharmaceutical applications.
The uniqueness of 4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
4-[(5-methyl-4-phenyl-1H-pyrazol-3-yl)diazenyl]-1H-pyrazole-3,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N8/c1-7-9(8-5-3-2-4-6-8)13(20-16-7)21-17-10-11(14)18-19-12(10)15/h2-6H,1H3,(H,16,20)(H5,14,15,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQBODFBGXCLMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N=NC2=C(NN=C2N)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[2-(4-Hydroxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B1450831.png)



![7-benzyl-2-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1450836.png)


![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-5-amine](/img/structure/B1450841.png)
